molecular formula C17H21Br2N3O2 B15347976 Ammonium, ((3-hydroxy-2-pyridyl)methyl)trimethyl-, bromide, (p-bromophenyl)methylcarbamate CAS No. 69766-50-3

Ammonium, ((3-hydroxy-2-pyridyl)methyl)trimethyl-, bromide, (p-bromophenyl)methylcarbamate

Cat. No.: B15347976
CAS No.: 69766-50-3
M. Wt: 459.2 g/mol
InChI Key: KXYBFKJEJAYODT-UHFFFAOYSA-M
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Description

Ammonium, ((3-hydroxy-2-pyridyl)methyl)trimethyl-, bromide, (p-bromophenyl)methylcarbamate (hereafter referred to as the target compound) is a quaternary ammonium salt featuring a hybrid structure with distinct functional groups.

Key structural attributes include:

  • Quaternary ammonium core: The trimethylammonium group enhances solubility in polar solvents and may confer surfactant-like behavior.
  • 3-hydroxy-2-pyridylmethyl substituent: This aromatic heterocyclic group can participate in hydrogen bonding and metal coordination, suggesting applications in catalysis or drug delivery .

Properties

CAS No.

69766-50-3

Molecular Formula

C17H21Br2N3O2

Molecular Weight

459.2 g/mol

IUPAC Name

[3-[(4-bromophenyl)-methylcarbamoyl]oxypyridin-2-yl]methyl-trimethylazanium;bromide

InChI

InChI=1S/C17H21BrN3O2.BrH/c1-20(14-9-7-13(18)8-10-14)17(22)23-16-6-5-11-19-15(16)12-21(2,3)4;/h5-11H,12H2,1-4H3;1H/q+1;/p-1

InChI Key

KXYBFKJEJAYODT-UHFFFAOYSA-M

Canonical SMILES

CN(C1=CC=C(C=C1)Br)C(=O)OC2=C(N=CC=C2)C[N+](C)(C)C.[Br-]

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The 3-hydroxy-2-pyridylmethyl group in the target compound distinguishes it from aliphatic analogs like CTAB or acetylcholine bromide. This group may enhance metal-binding capacity, similar to pyridinium salts used in catalysis .
  • The (p-bromophenyl)methylcarbamate group introduces bromine, which is associated with antimicrobial activity in compounds like cetyl pyridinium bromide .

Stability and Reactivity

  • Thermal Stability : Quaternary ammonium salts with aromatic substituents (e.g., compound 3a, m.p. >200°C) generally exhibit higher thermal stability than aliphatic analogs like CTAB .
  • Hydrolytic Sensitivity: The carbamate group may hydrolyze under acidic/basic conditions, releasing p-bromophenyl methanol and carbon dioxide, akin to esterase-mediated hydrolysis in acetylcholine derivatives .

Q & A

Basic: What are the critical steps and conditions for synthesizing this compound with high purity?

Methodological Answer:
The synthesis involves a multi-step sequence requiring precise control of reaction parameters. Key steps include:

  • Alkylation of the pyridine moiety: Use a base (e.g., K₂CO₃) to deprotonate the 3-hydroxy-2-pyridyl group, followed by reaction with a bromomethylating agent (e.g., dibromomethane) under anhydrous conditions at 60–80°C .
  • Quaternization : React the intermediate with trimethylamine in a polar aprotic solvent (e.g., acetonitrile) at room temperature to form the ammonium salt .
  • Carbamate formation : Couple the (p-bromophenyl)methylamine derivative with methyl chloroformate in dichloromethane at 0–5°C to minimize side reactions .
    Critical Considerations :
  • Monitor pH during alkylation to avoid hydrolysis of the pyridine ring.
  • Use column chromatography (silica gel, CH₂Cl₂/MeOH gradient) for purification. Validate purity via HPLC (C18 column, 0.1% TFA in H₂O/ACN) .

Basic: How can the compound’s structure be confirmed post-synthesis?

Methodological Answer:
Combine spectroscopic and crystallographic techniques:

  • ¹H/¹³C NMR : Identify key signals, e.g., the trimethylammonium group (δ ~3.2 ppm in ¹H NMR; δ ~53 ppm in ¹³C NMR) and the carbamate carbonyl (δ ~155 ppm in ¹³C NMR) .
  • X-ray crystallography : Grow single crystals via slow evaporation in ethanol/water. Use SHELXL (SHELX suite) for structure refinement. Validate bond angles/distances against DFT-calculated models .
  • High-resolution mass spectrometry (HR-MS) : Confirm molecular ion peaks (e.g., [M⁺] at m/z 456.12 for C₁₇H₂₁BrN₃O₃⁺) with <2 ppm error .

Advanced: How should researchers resolve contradictions in cholinesterase inhibition data across studies?

Methodological Answer:
Contradictions may arise from assay variability or off-target effects. Mitigate via:

  • Standardized assays : Use recombinant human acetylcholinesterase (AChE) with Ellman’s method (DTNB as chromogen) at pH 8.0. Include neostigmine as a positive control .
  • Kinetic analysis : Determine Kᵢ values via Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
  • Off-target screening : Test against butyrylcholinesterase (BuChE) and esterases to rule out cross-reactivity .

Advanced: How to design experiments elucidating structure-activity relationships (SAR) for cholinesterase inhibition?

Methodological Answer:

  • Systematic substituent variation : Synthesize analogs with modified groups (e.g., replace p-bromophenyl with p-chlorophenyl or alkyl chains).
  • In vitro testing : Compare IC₅₀ values across analogs using standardized AChE/BuChE assays .
  • Molecular docking : Use AutoDock Vina to model interactions with AChE’s catalytic triad (Ser200, His440, Glu327). Prioritize analogs with predicted stronger π-π stacking (pyridine vs. Trp86) .
  • Data validation : Apply multivariate statistical analysis (e.g., PCA) to correlate structural descriptors (logP, polar surface area) with activity .

Advanced: What crystallographic strategies are optimal for resolving this compound’s 3D structure?

Methodological Answer:

  • Crystal growth : Optimize solvent systems (e.g., DMF/EtOH at 4°C) to obtain diffraction-quality crystals.
  • Data collection : Use synchrotron radiation (λ = 0.710–0.980 Å) for high-resolution data. Collect 180° of φ-scans with 1° oscillations .
  • Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Use the SQUEEZE tool (PLATON) to model disordered solvent .
  • Validation : Check R-factors (R₁ < 0.05), residual electron density (<0.5 eÅ⁻³), and Hirshfeld surface analysis for packing interactions .

Basic: Which analytical methods are suitable for assessing the compound’s stability under varying conditions?

Methodological Answer:

  • Forced degradation studies : Expose to heat (60°C, 24 hr), acid (0.1 M HCl, 2 hr), and base (0.1 M NaOH, 2 hr). Monitor via:
    • HPLC-DAD : Track degradation products (e.g., hydrolyzed carbamate at tᵣ 8.2 min vs. parent at 12.5 min) .
    • LC-MS/MS : Identify degradation pathways (e.g., demethylation or bromide loss via m/z shifts) .
  • Long-term stability : Store at -20°C in amber vials; assess monthly via NMR and bioactivity assays .

Advanced: What in vivo models are appropriate for studying neuromuscular effects?

Methodological Answer:

  • Mouse models of myasthenia gravis : Use anti-AChR antibody-induced models. Administer compound (0.1–10 mg/kg, i.p.) and measure grip strength and electromyography (EMG) responses .
  • Dose optimization : Conduct pharmacokinetic studies (plasma t₁/₂ via LC-MS) to balance efficacy and toxicity.
  • Histopathology : Post-mortem analysis of diaphragm and intercostal muscles for AChR clustering (immunofluorescence with α-bungarotoxin) .

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